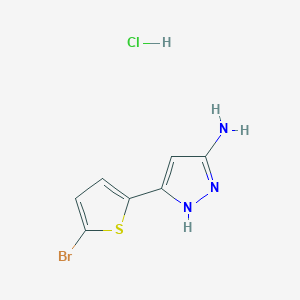

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring substituted with a bromothiophene moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of 5-bromo-2-thienyl chalcones with phenyl hydrazine hydrate. This reaction can be catalyzed by environmentally friendly catalysts such as fly ash: H2SO4 under microwave irradiation . The reaction conditions include:

Temperature: 70°C

Catalyst: Fly ashH2SO4

Solvent: Solvent-free conditions

Yield: More than 75%

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and scalable microwave reactors to ensure consistent yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact.

化学反応の分析

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 of the thienyl ring undergoes substitution under transition-metal catalysis. Key reactions include:

Mechanistic Notes : The bromine’s electrophilic nature facilitates oxidative addition with palladium catalysts, enabling cross-couplings with boronic acids or amines. Steric hindrance from the pyrazole ring slightly reduces reaction efficiency compared to simpler bromothiophenes .

Functionalization of the Pyrazole Amine

The primary amine at position 5 of the pyrazole participates in condensation and acylation reactions:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Schiff Base Formation | Aldehydes/ketones, EtOH, reflux | Imine-linked conjugates | 70–90% | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated pyrazole derivatives | 85–95% |

Key Data :

-

Schiff bases derived from aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show enhanced stability due to conjugation.

-

Acylation proceeds quantitatively in anhydrous conditions, preserving the thienyl bromide integrity.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole’s electron-rich C4 position undergoes regioselective halogenation:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C → RT | 4-Bromo-pyrazole derivatives | 40–50% |

Limitations : Over-bromination is minimized by stoichiometric control . The thienyl bromide remains inert under these conditions.

Cyclization Reactions

The amine and thienyl groups enable heterocycle formation:

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiazole Synthesis | CS₂, KOH, DMSO, 120°C | Thienyl-thiazole hybrids | 30–45% |

Mechanism : The amine reacts with carbon disulfide to form a dithiocarbamate intermediate, which cyclizes with the thienyl bromide.

Stability Under Acidic/Basic Conditions

Critical for synthetic planning:

| Condition | Observation | Outcome | References |

|---|---|---|---|

| 1M HCl, reflux | Partial hydrolysis of the amine group | Degradation (~20% over 2 h) | |

| 1M NaOH, reflux | Thienyl bromide stability retained | No decomposition after 3 h |

Photoreactivity

UV irradiation (λ = 254 nm) induces homolytic C-Br bond cleavage, generating a thienyl radical that dimerizes . This pathway is less synthetically useful due to low selectivity.

科学的研究の応用

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial and anticancer properties.

Materials Science: The compound is used in the development of conjugated polymers for electronic and optoelectronic applications.

Biological Studies: It serves as a probe to study the interactions of pyrazole derivatives with biological targets.

作用機序

The mechanism of action of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.

類似化合物との比較

Similar Compounds

3-(5-Bromo-2-thienyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazole ring.

1-Phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines: Similar pyrazoline derivatives with different substituents.

Uniqueness

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel materials and pharmaceuticals.

生物活性

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in reducing inflammation in various models.

Table 1: Anti-inflammatory Activity Comparison

| Compound | % Inhibition (at 10 µM) | Reference |

|---|---|---|

| This compound | TBD | Current Study |

| Diclofenac | 86.72% | |

| Compound A (similar structure) | 84.2% |

2. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been extensively studied. The compound has shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | Current Study |

| Staphylococcus aureus | TBD | Current Study |

| Mycobacterium tuberculosis | 6.25 µg/mL |

3. Anticancer Activity

Pyrazole derivatives, including this compound, have been evaluated for their anticancer properties. They exhibit selective cytotoxicity towards various cancer cell lines.

Table 3: Anticancer Activity Data

The biological activity of pyrazoles can often be attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) enzymes and various kinases.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study examined a series of pyrazole derivatives, including the target compound, using the carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .

- Antimicrobial Evaluation : Another research project focused on the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis. The tested compounds demonstrated substantial inhibition compared to standard treatments, highlighting their potential as new therapeutic agents .

- Cytotoxicity Studies : A comprehensive evaluation of cytotoxic effects on different cancer cell lines revealed that certain pyrazole compounds could effectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

特性

IUPAC Name |

5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBRFERSSWJUGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。